(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
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Overview
Description
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a synthetic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinoline derivatives followed by methylation and subsequent amination .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can further saturate the tetrahydroquinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, fully reduced tetrahydroquinolines, and N-alkylated or N-acylated derivatives .
Scientific Research Applications
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine involves its interaction with specific molecular targets. It can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
Quinoline: The fully aromatic counterpart, which exhibits distinct chemical reactivity and biological properties.
N-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with variations in its substitution pattern.
Uniqueness
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation and amination confer unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H18N2 |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1,8-dimethyl-3,4-dihydro-2H-quinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-9-4-3-5-11-6-10(7-13)8-14(2)12(9)11/h3-5,10H,6-8,13H2,1-2H3 |
InChI Key |
JKYODSYYRKVJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CN2C)CN |
Origin of Product |
United States |
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